REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl[C:11]([O:13][CH3:14])=[O:12]>N1C=CC=CC=1.C(Cl)Cl>[CH3:14][O:13][C:11]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[O:12]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
0C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
the organic phase is washed with a 5% solution of potassium hydrogensulfate, with water and with a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |